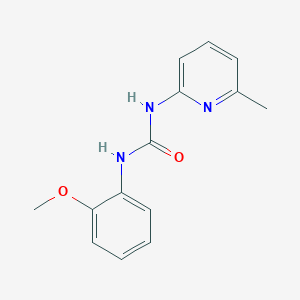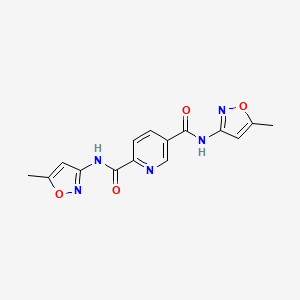![molecular formula C12H8BrFN2O2S B5806798 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide, also known as BFACT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. BFACT is a synthetic compound that belongs to the class of furan-based compounds. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding, assembly, and secretion.
Mecanismo De Acción
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide inhibits the activity of PDI by covalently modifying its active site cysteine residues. PDI contains two catalytic domains, a and a' domains, each containing two cysteine residues that are essential for its activity. This compound selectively modifies the cysteine residues in the a' domain of PDI, leading to the inhibition of its activity. The inhibition of PDI by this compound can lead to the accumulation of misfolded proteins in the ER, which can trigger the unfolded protein response (UPR) and ER stress.
Biochemical and Physiological Effects
The inhibition of PDI by this compound can have significant biochemical and physiological effects. The accumulation of misfolded proteins in the ER can lead to the activation of the UPR, which is a cellular stress response pathway. The UPR can trigger a series of downstream signaling pathways, leading to apoptosis or cell survival, depending on the severity of ER stress. This compound has also been shown to inhibit the growth of cancer cells by inducing ER stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in protein folding and secretion. This compound is also cell-permeable, which allows it to be used in live-cell imaging experiments. However, this compound has some limitations. It is a synthetic compound that requires expertise in synthetic organic chemistry for its synthesis. This compound is also a reactive compound that can modify other cysteine-containing proteins, leading to off-target effects.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other cellular processes, such as autophagy and lipid metabolism. This compound can also be used to study the role of PDI in different disease models, such as viral infection, cancer, and neurodegenerative diseases. Further studies on the mechanism of action of this compound can lead to the development of new therapeutic strategies for these diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with carbon disulfide to form the intermediate compound 2-fluoro-N-(carbonothioyl)aniline. This intermediate is then reacted with furfurylamine to form the final product this compound. The synthesis of this compound is a multi-step process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of protein folding and secretion. PDI is a key enzyme involved in the folding and assembly of proteins in the endoplasmic reticulum (ER). Inhibition of PDI by this compound can lead to the accumulation of misfolded proteins in the ER, which can be used to study the mechanisms of protein folding and secretion. This compound has also been used to study the role of PDI in viral infection, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-[(2-fluorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2S/c13-10-6-5-9(18-10)11(17)16-12(19)15-8-4-2-1-3-7(8)14/h1-6H,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPXMHUJMMTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)





![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)



![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)